{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE
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Overview
Description
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a cyanobenzoate group and a p-tolyl group, making it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
The synthesis of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE typically involves a multi-step process. One common synthetic route includes the reaction of 3-cyanobenzoic acid with 2-oxo-2-((1-(p-tolyl)ethyl)amino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoate group, where nucleophiles such as amines or thiols replace the cyano group, forming new derivatives.
Scientific Research Applications
{[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which could provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
When compared to similar compounds, {[1-(4-METHYLPHENYL)ETHYL]CARBAMOYL}METHYL 3-CYANOBENZOATE stands out due to its unique structural features and potential biological activity. Similar compounds include:
Ethyl 3-oxo-3-(p-tolyl)propionate: This compound shares the p-tolyl group but differs in its ester functionality and lack of a cyanobenzoate group.
2-Amino-3-ethyl-1-(2-oxo-2-p-tolyl-ethyl)-3H-benzoimidazol-1-ium, bromide: This compound has a similar p-tolyl group but includes a benzoimidazole ring, making it structurally distinct.
Properties
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-8-16(9-7-13)14(2)21-18(22)12-24-19(23)17-5-3-4-15(10-17)11-20/h3-10,14H,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBLCDHQRNZOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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